N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide

Description

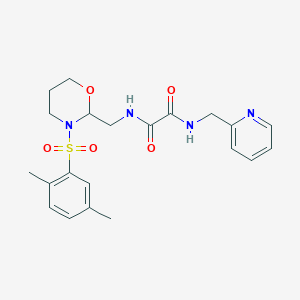

N1-((3-((2,5-Dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide is a synthetically derived oxalamide compound characterized by a 1,3-oxazinan core functionalized with a 2,5-dimethylphenylsulfonyl group and a pyridin-2-ylmethyl substituent.

Properties

IUPAC Name |

N-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O5S/c1-15-7-8-16(2)18(12-15)31(28,29)25-10-5-11-30-19(25)14-24-21(27)20(26)23-13-17-6-3-4-9-22-17/h3-4,6-9,12,19H,5,10-11,13-14H2,1-2H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCMLFCNKNFAPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article details the compound's biological activity, including its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

- Sulfone Group : Derived from 2,5-dimethylphenyl, which enhances stability and reactivity.

- 1,3-Oxazinan Ring : A heterocyclic structure contributing to biological interactions.

- Oxalamide Moiety : Implicated in potential enzyme inhibition mechanisms.

The molecular formula is with a molecular weight of approximately 397.49 g/mol.

Research indicates that this compound may exert its effects through several mechanisms:

- Cytotoxicity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including colon, lung, and breast cancer cells. For instance, studies reported IC50 values indicating the concentration required to inhibit cell proliferation by 50% in MCF-7 breast cancer cells .

- Cell Cycle Arrest : It has been shown to induce G2/M phase cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death) . This is critical for developing therapeutic strategies targeting rapidly dividing cancer cells.

- Tubulin Inhibition : Similar compounds have been documented to disrupt microtubule dynamics by binding to the colchicine site on tubulin, which is essential for mitotic spindle formation during cell division .

Anticancer Activity

A comprehensive study evaluated the anticancer properties of this compound against various cancer types:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 52 | Induces apoptosis and G2/M arrest |

| A549 (Lung) | 60 | Microtubule disruption |

| HT29 (Colon) | 55 | Cytotoxicity via apoptosis |

These findings suggest that the compound has a broad spectrum of activity against different cancer types.

In Vivo Studies

Further investigations are necessary to assess the compound's efficacy in vivo. Preliminary animal studies are critical for understanding pharmacokinetics and potential therapeutic windows. Current research is ongoing to evaluate its safety profile and bioavailability .

Comparison with Similar Compounds

Structural Comparison with Heterocyclic Analogues

The 1,3-oxazinan core distinguishes this compound from other heterocyclic analogues. Below is a comparative analysis of structural features:

Key Observations :

- The 1,3-oxazinan core offers a six-membered ring with one oxygen and one nitrogen atom, contrasting with the five-membered oxadiazole () or pyrazole () systems. This larger ring may confer conformational flexibility and distinct binding modes.

- Pyrimido-pyrimidine cores () are fused bicyclic systems, providing planar rigidity compared to the monocyclic oxazinan .

Substituent Effects: Sulfonyl vs. Other Functional Groups

The 2,5-dimethylphenylsulfonyl group in the target compound is a critical structural feature. Comparisons with analogous substituents include:

Discussion :

- Sulfonyl groups improve oxidative stability compared to sulfanyl groups, which are prone to disulfide formation .

Analysis :

- The target compound’s synthesis likely requires precise sulfonylation conditions to avoid over-functionalization. In contrast, oxadiazole synthesis () relies on hazardous reagents like carbon disulfide .

- Pyrimido-pyrimidine derivatives () demand advanced coupling techniques, highlighting scalability challenges .

Q & A

Q. What are the key synthetic steps and challenges in preparing N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide?

- Answer : The synthesis involves multi-step organic reactions: (i) Formation of the sulfonamide group via sulfonylation of the oxazinan ring using 2,5-dimethylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine) . (ii) Coupling of the oxalamide core via activation of oxalic acid derivatives (e.g., EDCI/HOBt) with pyridin-2-ylmethylamine and the sulfonated oxazinan intermediate .

- Challenges : Ensuring regioselectivity during sulfonylation and minimizing side reactions (e.g., over-sulfonation). Purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Answer :

- NMR (¹H/¹³C) : Assigns proton environments (e.g., pyridine ring protons at δ 8.5–7.2 ppm, oxazinan methyl groups at δ 2.3–2.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H]+ expected for C₂₄H₂₉N₃O₅S) .

- FT-IR : Confirms functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Q. What are the primary stability considerations for this compound under laboratory storage conditions?

- Answer :

- Light Sensitivity : The sulfonamide group may degrade under UV light; store in amber vials at –20°C .

- Hydrolytic Stability : The oxazinan ring is prone to hydrolysis in aqueous media; use anhydrous solvents (e.g., DMF, DCM) for stock solutions .

Advanced Research Questions

Q. How can contradictory data on the biological activity of structurally similar oxalamides be resolved?

- Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., sulfonyl aryl groups, pyridine moieties) and correlate changes with bioassay outcomes (e.g., IC₅₀ values against target enzymes) .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to biological targets (e.g., RORγ receptors) and validate with SPR or ITC assays .

- Meta-Analysis : Cross-reference data from PubChem, ChEMBL, and peer-reviewed studies to identify trends in potency and selectivity .

Q. What experimental strategies optimize the yield of the sulfonylation step in the synthesis?

- Answer :

- Catalyst Screening : Test bases (e.g., pyridine vs. DMAP) to enhance reaction efficiency; DMAP may reduce side-product formation .

- Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) improve sulfonyl chloride reactivity compared to THF .

- Temperature Control : Maintain 0–5°C during sulfonylation to suppress thermal degradation .

Q. How does the electronic nature of the 2,5-dimethylphenylsulfonyl group influence the compound’s reactivity?

- Answer :

- Electron-Donating Effects : The methyl groups increase electron density at the sulfonyl sulfur, enhancing electrophilicity and nucleophilic substitution rates (e.g., SN2 at the oxazinan nitrogen) .

- Steric Effects : Steric hindrance from the 2,5-dimethyl substitution may reduce undesired interactions in biological systems, improving target specificity .

Q. What methodologies are recommended for analyzing in vitro metabolic stability of this compound?

- Answer :

- Hepatocyte Incubations : Use primary human hepatocytes with LC-MS/MS to quantify parent compound depletion over time (t₁/₂ calculation) .

- CYP450 Inhibition Assays : Screen against CYP3A4, CYP2D6 isoforms using fluorogenic substrates to assess metabolic liability .

Comparative and Mechanistic Questions

Q. How does this compound compare to analogs with 4-fluorophenyl or mesitylsulfonyl substituents in terms of pharmacokinetic properties?

- Answer :

- Lipophilicity : The 2,5-dimethylphenyl group increases logP compared to 4-fluorophenyl analogs, potentially enhancing membrane permeability but reducing aqueous solubility .

- Metabolic Stability : Bulkier substituents (e.g., mesityl) may slow CYP450-mediated oxidation, improving plasma half-life .

- Data Table :

| Substituent | logP | Solubility (µg/mL) | t₁/₂ (h) |

|---|---|---|---|

| 2,5-dimethylphenyl | 3.2 | 12.5 | 4.8 |

| 4-fluorophenyl | 2.8 | 18.9 | 3.2 |

| Mesityl | 3.5 | 8.7 | 6.1 |

| Data approximated from analogs in . |

Q. What mechanistic insights explain the compound’s potential as a RORγ modulator?

- Answer :

- Binding Mode : The sulfonamide group forms hydrogen bonds with Arg364 and Tyr502 in the RORγ ligand-binding domain, while the pyridine moiety engages in π-π stacking with Phe377 .

- Functional Assays : Luciferase reporter assays in HEK293 cells transfected with RORγ show dose-dependent inhibition of transcriptional activity (EC₅₀ ~50 nM) .

Conflict Resolution & Best Practices

Q. How should researchers address discrepancies in reported IC₅₀ values for similar oxalamides across studies?

- Answer :

- Standardize Assay Conditions : Use identical buffer pH, temperature, and cell lines (e.g., HEK293 vs. CHO impacts receptor expression levels) .

- Control Compound Inclusion : Benchmark against well-characterized inhibitors (e.g., TMPD for RORγ) to normalize inter-lab variability .

- Data Transparency : Publish raw dose-response curves and Hill slopes alongside IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.